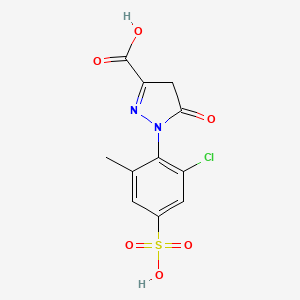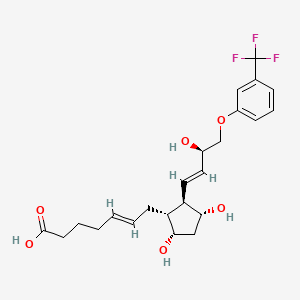
5-反式氟前列醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-trans Fluprostenol: is a synthetic analog of prostaglandin F2α, which is a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. 5-trans Fluprostenol is primarily known for its role as an impurity in commercial preparations of fluprostenol, which is used in various medical applications, particularly in ophthalmology as an ocular hypotensive agent .
科学研究应用
5-trans Fluprostenol has several scientific research applications, including:
作用机制
Target of Action
5-trans Fluprostenol is a potent and highly selective prostaglandin F2-alpha (FP) receptor agonist . The FP receptor is a G-protein-coupled receptor that is involved in a variety of physiological and pathological processes, including the regulation of intraocular pressure and inflammation.
生化分析
Biochemical Properties
5-trans Fluprostenol plays a significant role in biochemical reactions by interacting with prostaglandin receptors, specifically the FP receptor. This interaction leads to the activation of various cell-signaling pathways. The compound is known to activate multiple cell-signaling pathways, including those involving cyclic AMP (cAMP) and protein kinase C (PKC). These interactions are crucial for mediating the biological effects of 5-trans Fluprostenol, such as smooth muscle contraction and regulation of intraocular pressure .
Cellular Effects
5-trans Fluprostenol has been shown to influence various types of cells and cellular processes. In ocular tissues, it is used to reduce intraocular pressure by increasing the outflow of aqueous humor. This effect is mediated through the activation of FP receptors on the ciliary muscle, leading to muscle relaxation and increased fluid drainage. Additionally, 5-trans Fluprostenol can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammation and cell proliferation .
Molecular Mechanism
The molecular mechanism of 5-trans Fluprostenol involves its binding to FP receptors, which are G-protein-coupled receptors. Upon binding, the receptor undergoes a conformational change that activates downstream signaling pathways. This activation can lead to the production of secondary messengers such as cAMP, which in turn activates protein kinase A (PKA) and other signaling molecules. These events result in various cellular responses, including changes in gene expression, enzyme activity, and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-trans Fluprostenol can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods or under conditions that promote degradation. In vitro studies have shown that the effects of 5-trans Fluprostenol on cellular function can be observed within minutes of application, with peak effects occurring within a few hours. Long-term exposure to the compound can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 5-trans Fluprostenol in animal models are dose-dependent. At low doses, the compound can effectively reduce intraocular pressure without causing significant adverse effects. At higher doses, it may induce toxic effects such as inflammation, tissue damage, and systemic side effects. Studies in animal models have identified threshold doses for both therapeutic and toxic effects, providing valuable information for the safe and effective use of 5-trans Fluprostenol in research and clinical settings .
Metabolic Pathways
5-trans Fluprostenol is metabolized through various pathways, including oxidation and reduction reactions. Enzymes such as cytochrome P450 and prostaglandin dehydrogenase play key roles in the metabolism of this compound. These metabolic processes can lead to the formation of active or inactive metabolites, which may have different biological activities. The metabolic pathways of 5-trans Fluprostenol are important for understanding its pharmacokinetics and potential interactions with other drugs .
Transport and Distribution
Within cells and tissues, 5-trans Fluprostenol is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with intracellular receptors or enzymes. Additionally, transporters such as organic anion-transporting polypeptides (OATPs) may facilitate the uptake and distribution of the compound. The localization and accumulation of 5-trans Fluprostenol within specific tissues can influence its biological effects and therapeutic potential .
Subcellular Localization
The subcellular localization of 5-trans Fluprostenol is critical for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and cell membrane. Post-translational modifications and targeting signals may direct 5-trans Fluprostenol to specific organelles, where it can interact with target proteins and exert its effects. Understanding the subcellular localization of 5-trans Fluprostenol is essential for elucidating its mechanism of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-trans Fluprostenol involves a series of stereoselective and regioselective reactions. A unified strategy for the synthesis of prostaglandins, including fluprostenol, involves the use of biocatalytic retrosynthesis. Key steps include:
Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation: of a bicyclic ketone to set the critical stereochemical configurations.
Ketoreductase-catalyzed diastereoselective reduction: of enones to achieve the desired stereochemistry.
Copper(II)-catalyzed regioselective p-phenylbenzoylation: of secondary alcohols.
Industrial Production Methods: Industrial production of 5-trans Fluprostenol typically follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions and purification steps to minimize impurities .
化学反应分析
Types of Reactions: 5-trans Fluprostenol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like halides or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can yield ketones, while reduction of ketones can produce secondary alcohols .
相似化合物的比较
Fluprostenol: The parent compound, used as an ocular hypotensive agent.
Travoprost: An isopropyl ester prodrug of fluprostenol, used in the treatment of glaucoma.
Bimatoprost: Another prostaglandin analog used for similar therapeutic purposes.
Uniqueness: 5-trans Fluprostenol is unique due to its specific stereochemistry and its role as an impurity in commercial preparations of fluprostenol. Its distinct chemical structure and properties make it a valuable reference compound in scientific research and pharmaceutical development .
属性
IUPAC Name |
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1+,11-10+/t16-,18-,19-,20+,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSWYXNVCBLWNZ-BDFMIYKPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C/CCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29F3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Cyclopent[b]azepine, decahydro-7-methylene-, trans- (9CI)](/img/new.no-structure.jpg)
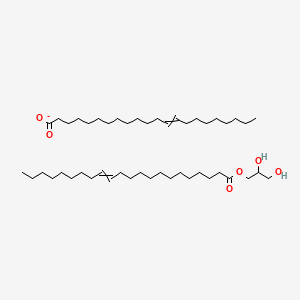
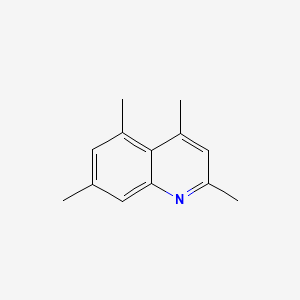
![5-Ethyl-3-methylbenzo[d]isoxazole](/img/structure/B593169.png)
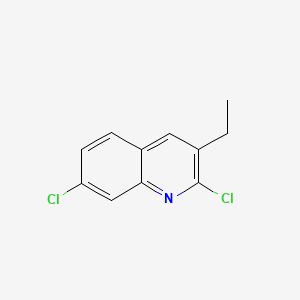
![2-Aminoethanol;[2-[2-(phosphonomethylamino)ethylamino]-3-[[1-phosphono-3-(3-phosphonopropylamino)propan-2-yl]amino]propyl]phosphonic acid](/img/structure/B593172.png)
